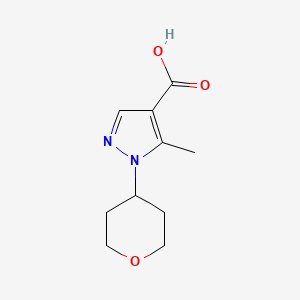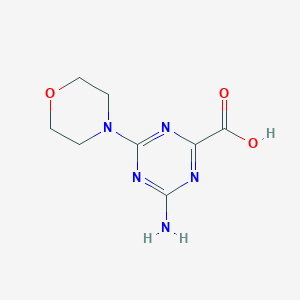![molecular formula C7H6BrN3O2S B1448043 6-溴-2-甲磺酰-3H-咪唑并[4,5-b]吡啶 CAS No. 1376007-07-6](/img/structure/B1448043.png)
6-溴-2-甲磺酰-3H-咪唑并[4,5-b]吡啶
描述
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the CAS Number: 1376007-07-6 . It has a molecular weight of 276.11 and its IUPAC name is 6-bromo-3H-imidazo[4,5-b]pyridin-2-yl methyl sulfone .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves alkylation reactions under phase transfer catalysis conditions . The compounds obtained were characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine was established on the basis of NMR spectroscopic data . The InChI code is 1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) .科学研究应用
中枢神经系统 (CNS) 药物
咪唑并[4,5-b]吡啶已被鉴定为GABA A 受体正性变构调节剂 。这表明,像 6-溴-2-甲磺酰-3H-咪唑并[4,5-b]吡啶这样的衍生物可以被探索其作为治疗焦虑症、失眠症和癫痫等中枢神经系统疾病的治疗剂的潜力。
癌症治疗剂
咪唑并[4,5-b]吡啶衍生物的抗增殖活性已在多种人类癌细胞系中得到证实 。这些化合物可以诱导细胞周期停滞,表明它们可以用于开发新的抗癌药物。对该特定衍生物的研究可能会产生有希望的新疗法。
抗炎剂
咪唑并[4,5-b]吡啶已被测试其抗炎特性 。由于炎症是许多疾病的常见途径,因此该化合物在开发新的非甾体类抗炎药 (NSAID) 中可能具有重要意义。
抗菌剂
咪唑并[4,5-b]吡啶的结构框架允许合成具有抗菌特性的衍生物 。这为 6-溴-2-甲磺酰-3H-咪唑并[4,5-b]吡啶在创建新的抗菌剂以对抗耐药菌株和病毒开辟了可能性。
酶抑制剂
咪唑并[4,5-b]吡啶已被发现充当芳香化酶抑制剂 ,这在治疗激素敏感性乳腺癌中至关重要。研究该化合物的酶抑制活性可能导致靶向疗法的开发。
代谢性疾病
由于它们能够影响参与碳水化合物代谢的酶,咪唑并[4,5-b]吡啶衍生物在设计用于治疗糖尿病等代谢性疾病的药物中可能具有重要意义 。
抗结核剂
一些咪唑并[4,5-b]吡啶衍生物已显示出作为抗结核剂的潜力 。这表明可以探索 6-溴-2-甲磺酰-3H-咪唑并[4,5-b]吡啶对结核病的疗效。
质子泵抑制剂
咪唑并[4,5-b]吡啶类包括已被开发为质子泵抑制剂的化合物 。这些用于治疗胃食管反流病 (GERD) 和消化性溃疡等疾病。可以研究该化合物以了解其在类似应用中的潜力。
作用机制
Target of Action
The primary targets of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine are yet to be definitively identified . Similar compounds have been found to interact with proteins such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is believed that the compound may have antimicrobial properties .
Action Environment
The action, efficacy, and stability of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .
生化分析
Biochemical Properties
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can interact with proteins involved in signal transduction pathways, modulating their activity and altering downstream signaling events . These interactions are often mediated by the bromine and methanesulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.
Cellular Effects
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways. This effect is often accompanied by changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes associated with cell survival . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can influence cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine exerts its effects through a combination of binding interactions with biomolecules and modulation of enzyme activity. The bromine atom and methanesulfonyl group play crucial roles in these interactions, allowing the compound to form specific non-covalent bonds with target enzymes and proteins . For example, the bromine atom can participate in halogen bonding, while the methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and moisture . In in vitro studies, the effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine in animal models vary with dosage, exhibiting both therapeutic and toxic effects at different concentrations. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
属性
IUPAC Name |
6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPSNZOZNUXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)
![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)





![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)


